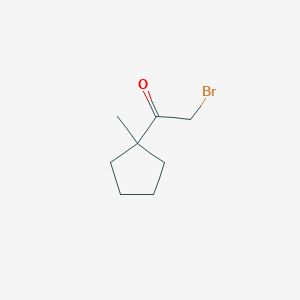

2-Bromo-1-(1-methylcyclopentyl)ethanone

Description

Structural Significance and Reactivity Principles of α-Bromo Ketones

The reactivity of α-bromo ketones is a direct consequence of the electronic relationship between the carbonyl group (C=O) and the adjacent carbon-bromine (C-Br) bond. The electron-withdrawing nature of the carbonyl oxygen atom polarizes the C=O bond and also induces a partial positive charge on the α-carbon. This electronic effect, combined with the fact that bromide is an excellent leaving group, makes the α-carbon highly susceptible to attack by nucleophiles.

Furthermore, the α-hydrogens in ketones are acidic and can be removed by a base to form an enolate intermediate, or in the presence of an acid, the ketone can tautomerize to form an enol. libretexts.org The formation of an enol or enolate is often the rate-limiting step in acid-catalyzed halogenation reactions. libretexts.orgpressbooks.pub This means the rate of reaction depends on the concentration of the ketone and the acid, but not on the concentration of the halogen. libretexts.orgpressbooks.pub

The principal reactions of α-bromo ketones include nucleophilic substitution, where the bromine is replaced by another group, and elimination reactions, which form α,β-unsaturated ketones. libretexts.orglibretexts.org These unsaturated ketones are themselves valuable synthetic intermediates.

| Reaction Type | Description | Typical Reagents | Product |

| Nucleophilic Substitution (SN2) | The bromine atom is displaced by a wide range of nucleophiles. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. | Amines, alkoxides, thiolates, cyanides | α-substituted ketones |

| Elimination (E2) | Treatment with a sterically hindered base removes a proton from the γ-carbon and the bromine atom, forming a double bond. libretexts.org This is a common method for introducing a C=C bond. libretexts.orgpressbooks.pub | Pyridine, potassium tert-butoxide | α,β-unsaturated ketone |

| Favorskii Rearrangement | In the presence of a strong base (e.g., alkoxide), α-halo ketones can rearrange to form esters or carboxylic acids. | Sodium hydroxide (B78521), sodium alkoxide | Esters, Carboxylic Acids |

| Reduction | The carbonyl group can be reduced to an alcohol using various reducing agents. | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | Bromohydrin |

The Role of the 1-Methylcyclopentyl Moiety in Directing Reactivity and Stereochemistry

The 1-methylcyclopentyl group attached to the carbonyl of 2-Bromo-1-(1-methylcyclopentyl)ethanone is not merely a passive spectator. Its size, shape, and electronic nature play a crucial role in governing the molecule's reactivity and, most importantly, the stereochemical outcome of its reactions.

The most significant influence of the 1-methylcyclopentyl group is steric hindrance. This bulky group can physically block or slow the approach of reagents to the reactive centers of the molecule, namely the carbonyl carbon and the α-carbon. This can lead to regioselectivity, where a reaction occurs at one site over another, less hindered site.

In addition to steric effects, the 1-methylcyclopentyl group has a profound impact on stereochemistry. The fixed conformation of the cyclopentyl ring and the presence of a quaternary α-carbon create a distinct three-dimensional environment around the reactive sites. This chiral environment can direct the approach of incoming reagents from a specific face of the molecule, leading to the preferential formation of one stereoisomer over another. This is a key principle in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. nih.govovid.com For instance, in reactions involving the formation of enolates, the bulky 1-methylcyclopentyl group can influence the geometry of the resulting enolate (E vs. Z), which in turn dictates the stereochemistry of subsequent reactions like aldol additions.

| Influence | Description | Example Application |

| Steric Hindrance | The bulk of the 1-methylcyclopentyl group can impede the approach of nucleophiles or bases, potentially slowing reaction rates or directing reactions to less hindered sites. | Can influence the ratio of substitution vs. elimination products. |

| Stereodirection | The chiral environment created by the substituted ring directs the approach of reagents, leading to stereoselective bond formation. This is critical in building specific 3D molecular architectures. ovid.com | In palladium-catalyzed C-H arylation reactions, similar cyclic structures are used to establish γ-tertiary chiral centers with high enantiomeric excess. nih.govovid.com |

| Conformational Rigidity | The cyclopentyl ring has a more rigid structure than an acyclic alkyl chain, which helps to lock the geometry of transition states, enhancing stereocontrol. | Used in designing chiral ligands for asymmetric catalysis where predictable stereochemical outcomes are desired. nih.gov |

| Migratory Aptitude | In rearrangement reactions, such as the Baeyer-Villiger oxidation, the tertiary 1-methylcyclopentyl group has a high propensity to migrate, and it does so while retaining its stereochemistry. | Oxidation of 1-(1-methylcyclopentyl)ethanone would preferentially yield 1-methylcyclopentyl acetate (B1210297). |

Overview of Research Trajectories for Halogenated Cyclic Ketones

Research involving halogenated cyclic ketones, including structures analogous to this compound, is an active and evolving area of organic chemistry. The focus of modern research is on developing more efficient, selective, and environmentally benign synthetic methods, as well as expanding the applications of these versatile compounds. The demand for cyclic ketones is growing across various industries, including pharmaceuticals and specialty chemicals, driving further innovation. futuremarketinsights.com

A major research trajectory is the development of catalytic, enantioselective halogenation reactions. Historically, direct halogenation often led to racemic mixtures or required the use of chiral auxiliaries. Recent breakthroughs have focused on organocatalysis and transition-metal catalysis to achieve high levels of enantioselectivity. For example, organocatalytic methods have been successfully developed for the highly enantioselective α-fluorination of cyclic ketones. nih.govacs.org These methods often use primary amine catalysts derived from Cinchona alkaloids to control the stereochemistry of the halogen introduction. nih.govacs.org

Another significant area of research is the use of novel halogenating agents and reaction conditions that are milder and more selective. Traditional methods often use elemental bromine (Br₂) or N-bromosuccinimide (NBS). Modern approaches explore a wider array of reagents to improve functional group tolerance and avoid harsh conditions. organic-chemistry.orgmdpi.com

| Research Area | Description | Key Developments |

| Enantioselective Catalysis | Development of methods to introduce a halogen atom with high stereocontrol, producing a single enantiomer of a chiral product. | Use of chiral primary amine organocatalysts for asymmetric α-fluorination of cyclic ketones. nih.govacs.org Palladium catalysts with chiral ligands for remote C-H functionalization of cyclic structures. nih.govovid.com |

| Novel Halogenating Reagents | The search for new reagents that offer better selectivity, milder reaction conditions, and improved safety profiles compared to traditional reagents like elemental halogens. | Use of N-halosuccinimides (NCS, NBS, NIS), and systems like H₂O₂-HBr for α-bromination. organic-chemistry.orgmdpi.com |

| Green Chemistry Approaches | Developing synthetic routes that minimize waste, avoid toxic solvents, and use catalytic rather than stoichiometric reagents. | Acid-free bromination reactions that proceed without a catalyst or promoter. mdpi.com |

| Application in Complex Synthesis | Utilizing halogenated cyclic ketones as key building blocks in the total synthesis of natural products and complex pharmaceutical agents. | α-bromo ketones are used to generate α,β-unsaturated ketones, which are key intermediates in many synthetic pathways. libretexts.orglibretexts.org |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(1-methylcyclopentyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO/c1-8(7(10)6-9)4-2-3-5-8/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHBEJLMTNLOSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618715 | |

| Record name | 2-Bromo-1-(1-methylcyclopentyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42253-38-3 | |

| Record name | 2-Bromo-1-(1-methylcyclopentyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(1-methylcyclopentyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthesis of 2 Bromo 1 1 Methylcyclopentyl Ethanone

Alpha-Bromination Methodologies of 1-(1-methylcyclopentyl)ethanone

The selection of the brominating agent is crucial in directing the outcome of the alpha-bromination reaction. Several key reagents have been utilized, each with its own distinct advantages and reaction characteristics.

Utilization of Molecular Bromine (Br₂) for Directed Bromination

Molecular bromine (Br₂) is a fundamental and widely used reagent for the alpha-bromination of ketones. The reaction typically proceeds via an acid-catalyzed mechanism, where the initial step is the formation of an enol intermediate. This enol then acts as a nucleophile, attacking the electrophilic bromine.

A common laboratory procedure for the synthesis of 2-Bromo-1-(1-methylcyclopentyl)ethanone involves the use of bromine in a suitable solvent. For instance, the reaction of 1-(1-methylcyclopentyl)ethanone with bromine (Br₂) in chloroform (B151607) (CHCl₃) at room temperature has been reported to yield approximately 85% of the desired product. The reaction is typically rapid, often completing within 30 minutes. Post-reaction workup involves washing with sodium bicarbonate (NaHCO₃) and sodium thiosulfate to neutralize any remaining acid and quench excess bromine, followed by drying and purification steps such as recrystallization from diethyl ether (Et₂O).

Application of N-Bromosuccinimide (NBS) in Selective Bromination

N-Bromosuccinimide (NBS) is a versatile and selective brominating agent, often favored for its ease of handling as a crystalline solid compared to liquid bromine. NBS can participate in both radical and ionic bromination pathways. For the alpha-bromination of ketones, the reaction can be initiated by either radical initiators or, more commonly for this application, acid catalysis. wikipedia.org The acid-catalyzed pathway mirrors that of molecular bromine, involving the formation of an enol which then reacts with the electrophilic bromine provided by NBS. wikipedia.org

While specific data for the reaction of NBS with 1-(1-methylcyclopentyl)ethanone is not extensively detailed in the available literature, general procedures for the alpha-bromination of cyclic ketones using NBS are well-established. These reactions are often carried out in solvents like carbon tetrachloride (CCl₄) or diethyl ether (Et₂O), and can be catalyzed by substances such as ammonium (B1175870) acetate (B1210297).

Investigation of Tetrabutylammonium Tribromide (TBABr₃) as a Brominating Agent

Tetrabutylammonium tribromide (TBABr₃) is another solid, stable, and easily handled source of bromine. wikipedia.org It offers a convenient and often milder alternative to molecular bromine. wikipedia.org TBABr₃ releases bromine in a controlled manner, which can lead to higher selectivity and cleaner reactions. This reagent is effective for the alpha-bromination of a variety of carbonyl compounds, including cyclic ketones. The reaction with TBABr₃ can be performed under mild conditions, often at room temperature, in solvents like chloroform.

Catalytic Enhancement of Bromination Reactions (e.g., Iron(III) Bromide)

The efficiency of alpha-bromination reactions can often be enhanced through the use of catalysts. Lewis acids, such as Iron(III) Bromide (FeBr₃), can be employed to promote the reaction. The catalyst functions by activating the carbonyl group, thereby facilitating the formation of the enol or enolate intermediate, which is the key nucleophilic species in the bromination process. The use of a catalyst can lead to milder reaction conditions and potentially higher yields. While the general principle of using iron halides as catalysts for halogenation is known, specific applications and detailed quantitative data for the synthesis of this compound are not extensively documented in publicly available literature.

Optimization of Reaction Conditions and Yields

To maximize the yield and purity of this compound, careful optimization of reaction conditions is paramount. Key parameters include the choice of solvent, reaction temperature, and stoichiometry of the reactants.

Influence of Solvent Systems on Reaction Efficiency (e.g., Chloroform, PEG-400/Water)

The solvent system plays a critical role in the alpha-bromination of ketones by influencing the rate of enolization and the solubility of the reagents.

Chloroform (CHCl₃): As a non-polar aprotic solvent, chloroform is a common choice for bromination reactions with molecular bromine and TBABr₃. It effectively dissolves the ketone substrate and the brominating agent, facilitating a homogeneous reaction environment.

Polyethylene Glycol (PEG-400)/Water: More environmentally benign solvent systems are of increasing interest. A mixture of polyethylene glycol (PEG-400) and water can serve as a "green" solvent for bromination reactions. This system can enhance reaction rates and simplify product isolation.

Below is a table summarizing the reported yield for the synthesis of this compound using molecular bromine.

| Brominating Agent | Solvent | Catalyst | Temperature | Time | Yield (%) |

| Br₂ | Chloroform | None | Room Temp. | 30 min | ~85 |

Table 1. Reported yield for the synthesis of this compound.

Further research and detailed experimental data are needed to provide a comprehensive comparison of the different bromination methodologies and to fully optimize the reaction conditions for the synthesis of this compound.

Temperature and Reaction Duration Effects on Product Selectivity and Yield

The rate of bromination is strongly dependent on temperature. nih.gov Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can have detrimental effects on selectivity. For instance, in the bromination of acetophenones with N-bromosuccinimide (NBS), an optimal temperature was identified, with conversion rates decreasing at either lower or higher temperatures. researchgate.net This suggests that high temperatures can promote side reactions, including the formation of di-brominated and other over-brominated products, which complicates purification and lowers the yield of the target compound. nih.govresearchgate.net

Similarly, the reaction duration must be carefully optimized. A duration that is too short will result in incomplete conversion of the starting material, leading to a lower yield. Conversely, extending the reaction time unnecessarily can increase the likelihood of byproduct formation. nih.gov The bromination rate typically increases with time until the brominating agent is depleted. nih.gov Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to determine the optimal endpoint.

The interplay between temperature and duration is key. A shorter reaction time at a higher temperature might achieve a similar conversion as a longer time at a lower temperature, but the selectivity profile could be different. nih.gov For many α-bromination reactions, conducting the process at room temperature or slightly elevated temperatures provides a good balance between a reasonable reaction rate and high selectivity for the mono-brominated product.

Table 1: Illustrative Effect of Temperature on Ketone Bromination

The following interactive table, based on findings from the bromination of acetophenone with N-bromosuccinimide, illustrates the general principles of how temperature can affect product yield. While specific values will differ for this compound, the trend demonstrates the importance of temperature optimization.

| Reaction Temperature (°C) | Relative Conversion/Yield | Predominant Product | Notes |

| 40 | Low | Mono-bromo ketone | Reaction is slow, leading to incomplete conversion in a fixed time. |

| 60 | Moderate | Mono-bromo ketone | Increased reaction rate with good selectivity. |

| 80 | High | Mono-bromo ketone | Optimal temperature for maximizing the yield of the desired product. researchgate.net |

| 100 | Decreased | Mixture | Higher temperatures can lead to lower yields and the formation of byproducts. researchgate.net |

Purification and Isolation Techniques for High-Purity this compound

Following the synthesis, a multi-step purification and isolation process is necessary to obtain high-purity this compound. The choice of techniques depends on the physical properties of the product and the nature of the impurities present.

A common initial step involves a work-up procedure to neutralize any remaining acid (like HBr, a common byproduct) and to remove excess brominating agent. nih.gov This is typically achieved by washing the reaction mixture with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), followed by a wash with a reducing agent solution, like sodium thiosulfate (Na₂S₂O₃), to quench any unreacted bromine. The organic layer containing the product is then separated, washed with water, and dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄).

After the initial work-up, further purification is often required.

Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. For α-bromoketones, solvents like diethyl ether or ethanol are often used.

Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure (vacuum distillation) can be employed. This technique separates compounds based on differences in their boiling points and is effective for removing non-volatile impurities or solvents. Steam distillation can also be utilized, where the crude product is distilled in the presence of steam. google.com

Chromatography: While not always necessary, column chromatography is a powerful technique for separating the desired product from closely related impurities, such as the starting material or di-brominated byproducts.

Polymer-Supported Reagents: An alternative approach involves using polymer-supported reagents during the synthesis. These reagents facilitate a cleaner reaction, and purification can sometimes be simplified to mere filtration and evaporation, avoiding the need for chromatographic methods. rsc.org

The final step is the isolation of the pure compound, typically by filtration if recrystallized, followed by drying under vacuum to remove any residual solvent. The purity of the final product is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Summary of Purification Techniques

| Technique | Purpose | Typical Application |

| Aqueous Wash (e.g., NaHCO₃, Na₂S₂O₃) | Neutralize acid byproduct, remove excess bromine. | Initial work-up of the reaction mixture. |

| Recrystallization | Remove soluble and insoluble impurities from a solid product. | Final purification step for solid α-bromoketones. |

| Distillation (Vacuum/Steam) | Separate liquids with different boiling points; remove non-volatile impurities. google.com | Purification of liquid or low-melting point products. |

| Column Chromatography | Separate compounds with different polarities. | Used when high purity is required and other methods are insufficient. |

Chemical Reactivity and Transformation Pathways of 2 Bromo 1 1 Methylcyclopentyl Ethanone

Nucleophilic Substitution Reactions at the α-Carbon

The bromine atom at the α-position to the carbonyl group is a good leaving group, facilitating nucleophilic substitution reactions. The adjacent carbonyl group activates the α-carbon towards nucleophilic attack.

The reaction of α-halo ketones with bases such as hydroxides (OH⁻) and alkoxides (RO⁻) does not typically result in simple substitution products. Instead, these reactions often proceed via a pathway known as the Favorskii rearrangement. This rearrangement leads to the formation of carboxylic acid derivatives. For cyclic α-halo ketones, the reaction characteristically results in a ring contraction.

In the case of 2-Bromo-1-(1-methylcyclopentyl)ethanone, the α'-carbon (the quaternary carbon of the methylcyclopentyl ring) lacks any enolizable hydrogen atoms. Therefore, the reaction is expected to proceed through a mechanism often referred to as the quasi-Favorskii or pseudo-Favorskii rearrangement.

The proposed mechanism involves the following steps:

Nucleophilic attack of the hydroxide (B78521) or alkoxide ion on the carbonyl carbon to form a tetrahedral intermediate.

A concerted step where the intermediate collapses, and the 1-methylcyclopentyl group migrates to the α-carbon, displacing the bromide ion.

This migration results in the formation of a ring-contracted product. When hydroxide is used, a salt of (1-methylcyclobutyl)acetic acid is formed, which upon acidification yields the carboxylic acid. With an alkoxide, the corresponding ester is the final product.

| Nucleophile | Reagent Example | Primary Product Type | Specific Product Example |

| Hydroxide | Sodium Hydroxide (NaOH) | Carboxylic Acid | (1-Methylcyclobutyl)acetic acid |

| Alkoxide | Sodium Methoxide (NaOMe) | Ester | Methyl (1-methylcyclobutyl)acetate |

This table presents the expected products from the quasi-Favorskii rearrangement of this compound with oxygen-based nucleophiles.

Similar to alkoxides, amines can also induce a Favorskii rearrangement in α-halo ketones, leading to the formation of amides. However, direct nucleophilic substitution (an SN2 reaction) at the α-carbon to displace the bromide is also a competing and viable pathway, which would yield an α-amino ketone.

The outcome of the reaction—rearrangement versus direct substitution—can be influenced by factors such as the structure of the amine, the solvent, and the reaction temperature. Primary and secondary amines can act as nucleophiles for either pathway.

Favorskii Rearrangement Pathway : Leads to the formation of N-substituted (1-methylcyclobutyl)acetamides.

Direct Substitution (SN2) Pathway : Results in the formation of 2-(alkylamino)-1-(1-methylcyclopentyl)ethanone or 2-(dialkylamino)-1-(1-methylcyclopentyl)ethanone.

| Reagent (Amine) | Reaction Pathway | Product |

| Ammonia (B1221849) (NH₃) | Direct Substitution | 2-Amino-1-(1-methylcyclopentyl)ethanone |

| Primary Amine (RNH₂) | Direct Substitution | 2-(Alkylamino)-1-(1-methylcyclopentyl)ethanone |

| Primary Amine (RNH₂) | Favorskii Rearrangement | N-Alkyl-(1-methylcyclobutyl)acetamide |

| Secondary Amine (R₂NH) | Direct Substitution | 2-(Dialkylamino)-1-(1-methylcyclopentyl)ethanone |

| Secondary Amine (R₂NH) | Favorskii Rearrangement | N,N-Dialkyl-(1-methylcyclobutyl)acetamide |

This table illustrates the potential products from the reaction of this compound with various nitrogen-based nucleophiles, highlighting the competing reaction pathways.

For a direct nucleophilic displacement to occur, the nucleophile must attack the α-carbon. This reaction proceeds via an SN2 mechanism.

Regioselectivity : Nucleophilic attack can theoretically occur at two electrophilic sites: the carbonyl carbon and the α-carbon. While attack at the carbonyl is the first step in the quasi-Favorskii rearrangement, a direct SN2 reaction requires attack at the α-carbon. The enhanced reactivity of the α-carbon in α-haloketones is attributed to favorable orbital interactions between the π* orbital of the carbonyl group and the σ* orbital of the carbon-bromine bond, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) associated with the C-Br bond.

Stereochemistry : The SN2 reaction is stereospecific and proceeds with a complete inversion of configuration at the reaction center, a phenomenon known as Walden inversion. The mechanism involves a "backside attack," where the nucleophile approaches the α-carbon from the side opposite to the leaving group (bromide). This leads to a transition state where the α-carbon is transiently pentacoordinate before the bromide ion departs. If the α-carbon of the starting material were a stereocenter, the product would have the opposite configuration. In this compound, the α-carbon is prochiral, but the principles of stereospecificity are fundamental to its reactivity. The significant steric hindrance posed by the adjacent bulky 1-methylcyclopentyl group can influence the rate of the SN2 reaction.

Reduction Reactions of the Carbonyl Group

The carbonyl group of this compound can be reduced to a secondary alcohol, yielding 2-Bromo-1-(1-methylcyclopentyl)ethanol. This transformation is commonly achieved using hydride-based reducing agents.

Hydride reagents such as Sodium Borohydride (B1222165) (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) are effective for the reduction of ketones to alcohols. These reagents act as a source of the hydride ion (H⁻), which attacks the electrophilic carbonyl carbon.

Sodium Borohydride (NaBH₄) : A milder and more selective reducing agent, typically used in protic solvents like methanol or ethanol. It readily reduces aldehydes and ketones.

Lithium Aluminum Hydride (LiAlH₄) : A much stronger and less selective reducing agent that must be used in aprotic solvents like diethyl ether or tetrahydrofuran (THF). It reduces ketones as well as other carbonyl-containing functional groups.

The reaction proceeds via the nucleophilic addition of a hydride to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. A subsequent workup with a proton source (e.g., water or dilute acid) protonates the alkoxide to yield the final alcohol product, 2-Bromo-1-(1-methylcyclopentyl)ethanol.

| Hydride Reagent | Solvent | Reactivity | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, Selective for Ketones/Aldehydes | 2-Bromo-1-(1-methylcyclopentyl)ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Strong, Unselective | 2-Bromo-1-(1-methylcyclopentyl)ethanol |

This table summarizes the common hydride reagents used for the reduction of the carbonyl group in this compound.

The reduction of the carbonyl group in this compound creates a new chiral center at the carbon that formerly bore the carbonyl oxygen. Since the molecule already contains a chiral center at the α-carbon (prochiral, but influencing the reaction), the product is a pair of diastereomers: (1R, 2R)- and (1S, 2R)-2-Bromo-1-(1-methylcyclopentyl)ethanol (assuming an R-configuration at the α-carbon for illustration) or (1S, 2S)- and (1R, 2S)- (assuming an S-configuration). The relative ratio of these diastereomers is determined by the facial selectivity of the hydride attack.

The stereochemical outcome of such nucleophilic additions to carbonyls adjacent to a stereocenter can often be predicted using established models:

Cram's Rule : This early model predicts that the nucleophile will preferentially attack from the less hindered side when the carbonyl oxygen is oriented anti to the largest group on the adjacent chiral center.

Felkin-Anh Model : A more refined model that generally provides more accurate predictions. It posits that the largest group on the α-carbon orients itself perpendicular to the carbonyl bond to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°) from the side of the smallest substituent.

For α-haloketones, an important electronic effect must be considered. The electronegative bromine atom prefers to be anti-periplanar to the incoming nucleophile to minimize dipole-dipole repulsion and for favorable orbital overlap. This "polar Felkin-Anh model" often dictates the conformational preference of the transition state. The hydride nucleophile will attack from the face opposite the bulky 1-methylcyclopentyl group, with the bromine atom influencing the rotational conformation. This leads to a predictable excess of one diastereomer over the other.

| Stereochemical Model | Prediction for Major Diastereomer | Key Consideration |

| Cram's Rule | Attack from the side of the smallest α-substituent. | Steric hindrance. |

| Felkin-Anh Model | Attack from the less hindered trajectory, with the largest group perpendicular to the C=O bond. | Torsional and steric strain in the transition state. |

| Polar Felkin-Anh Model | The electronegative bromine atom orients itself away from the incoming nucleophile. | Steric and electronic effects. |

This table outlines the predictive models for diastereoselectivity in the reduction of this compound.

Oxidative Transformations

Direct oxidation of the α-bromo ketone functionality in this compound to a carboxylic acid derivative without skeletal rearrangement is not a typical reaction pathway. However, related carboxylic acid derivatives can be obtained through rearrangement reactions under basic conditions, such as the Favorskii rearrangement, which is discussed in section 3.4.1.

Alternatively, oxidative cleavage of the ketone could theoretically lead to dicarboxylic acids, but this often requires harsh conditions. A more plausible, albeit indirect, route to a carboxylic acid derivative would involve preliminary transformation of the ketone. For instance, conversion to an enol ether followed by ozonolysis could yield an anhydride or ester derivative. However, the most direct transformation pathway to a carboxylic acid derivative from this substrate remains the Favorskii rearrangement.

Strong oxidizing agents are required to cleave the carbon-carbon bonds of the ketone or the cyclopentyl ring. The selection of the reagent determines the products, which often result from the breakdown of the cyclic structure.

Potassium Permanganate (B83412) (KMnO₄): Under harsh conditions (e.g., concentrated, heated, or acidic/basic solutions), potassium permanganate can cleave ketones. libretexts.orgchemistrysteps.com For this compound, this would likely involve cleavage of the cyclopentyl ring. The oxidation of cycloalkanes by KMnO₄ typically proceeds via radical intermediates to yield dicarboxylic acids. In this case, the likely product would be a complex mixture, potentially including 5-bromo-5-methyl-2,6-dioxoheptanoic acid, resulting from the cleavage of the C1-C2 bond of the cyclopentyl ring. The reaction is difficult to control and often leads to extensive degradation. libretexts.org

Chromium Trioxide (CrO₃): Chromium-based reagents, such as chromic acid (formed from CrO₃ and aqueous sulfuric acid, also known as Jones reagent), are powerful oxidizing agents. lumenlearning.comorganic-chemistry.org While ketones are generally stable to Jones reagent, under forcing conditions, cleavage of the enolizable C-C bond can occur. libretexts.org For this compound, this could lead to the opening of the cyclopentyl ring, similar to the action of permanganate. The reaction would likely yield a dicarboxylic acid or its degradation products.

| Oxidizing Agent | Typical Conditions | Potential Products from this compound | Remarks |

| Potassium Permanganate (KMnO₄) | Concentrated, Heat, Acidic/Basic | Mixture of dicarboxylic acids (e.g., 5-bromo-5-methyl-2,6-dioxoheptanoic acid) and other cleavage products. | Reaction is often aggressive and can lead to low yields of desired products due to over-oxidation. libretexts.orgmasterorganicchemistry.com |

| Chromium Trioxide (CrO₃) / Jones Reagent | Aqueous H₂SO₄, Acetone | Ring-opened dicarboxylic acids and other degradation products. | Ketones are generally resistant, requiring harsh conditions for cleavage. lumenlearning.comlibretexts.org |

Rearrangement and Cyclization Reactions

The most significant and synthetically useful transformations of this compound involve skeletal rearrangements and cyclizations, driven by the unique reactivity of the α-halo ketone motif.

The primary rearrangement pathway for α-halo ketones is the Favorskii rearrangement . wikipedia.orgddugu.ac.in This reaction occurs in the presence of a base (such as hydroxide or alkoxides) and converts α-halo ketones into carboxylic acid derivatives. adichemistry.com For cyclic α-halo ketones, this rearrangement characteristically results in a ring contraction. adichemistry.comyoutube.com

In the case of this compound, treatment with a base like sodium hydroxide would lead to the formation of a carboxylic acid with a contracted ring system. The mechanism is thought to proceed through the following steps:

Deprotonation at the α'-carbon (the methyl group) to form an enolate.

The enolate performs an intramolecular nucleophilic attack on the carbon bearing the bromine atom, displacing the bromide ion.

This step forms a highly strained bicyclic cyclopropanone (B1606653) intermediate.

The nucleophilic base (e.g., hydroxide) attacks the carbonyl carbon of the cyclopropanone.

The resulting tetrahedral intermediate collapses, and the three-membered ring opens to form the more stable carbanion.

Protonation of the carbanion yields the final carboxylic acid product.

The reaction of this compound with sodium hydroxide would thus yield 1-methylbicyclo[2.1.0]pentane-1-carboxylic acid . If an alkoxide, such as sodium methoxide, is used as the base, the corresponding ester (methyl 1-methylbicyclo[2.1.0]pentane-1-carboxylate) would be formed. wikipedia.orgadichemistry.com This ring-contraction is a powerful synthetic tool for accessing strained bicyclic systems from more readily available cyclopentyl precursors. ddugu.ac.inyoutube.com

| Base | Product | Reaction Type |

| Sodium Hydroxide (NaOH) | 1-methylbicyclo[2.1.0]pentane-1-carboxylic acid | Favorskii Rearrangement (Ring Contraction) |

| Sodium Methoxide (NaOMe) | Methyl 1-methylbicyclo[2.1.0]pentane-1-carboxylate | Favorskii Rearrangement (Ring Contraction) |

Beyond the Favorskii pathway, the bifunctional nature of this compound allows for other potential intramolecular cyclizations, although these are less common. For example, under different reaction conditions, such as those promoting radical or cationic intermediates, alternative cyclization pathways could be envisioned.

Furthermore, α-halo ketones are valuable precursors for the synthesis of various heterocyclic compounds. nih.govwikipedia.org While these are technically intermolecular reactions with other reagents, they represent a form of cyclization leading to new architectures. For instance, reaction with a thioamide could lead to the formation of a thiazole (B1198619) ring fused to the cyclopentyl system.

The most prominent and predictable pathway to a novel architecture from this compound remains the formation of the bicyclo[2.1.0]pentane system via the Favorskii rearrangement. youtube.comharvard.edu

Mechanistic Insights into 2 Bromo 1 1 Methylcyclopentyl Ethanone Reactions

Elucidation of Bromine as a Leaving Group in Substitution Processes

In nucleophilic substitution reactions, the facility with which a substituent can depart from a molecule is a critical factor in determining the reaction rate and mechanism. For 2-Bromo-1-(1-methylcyclopentyl)ethanone, the bromine atom serves as the leaving group. The effectiveness of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable with the negative charge they acquire upon departure. pressbooks.publibretexts.org

The bromide ion (Br⁻) is the conjugate base of hydrobromic acid (HBr), a strong acid. Consequently, bromide is a very weak base and an excellent leaving group. pressbooks.pubquora.com This inherent stability allows the carbon-bromine (C-Br) bond to cleave heterolytically, with the bromine atom taking both electrons from the bond. pressbooks.pub This process can occur through either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the substrate.

In the context of this compound, the bromine is attached to a secondary carbon. This allows for the possibility of both SN1 and SN2 pathways. In an SN1 reaction, the C-Br bond would first break to form a secondary carbocation, which is a slow, rate-determining step. libretexts.org The stability of this carbocation would be influenced by the adjacent carbonyl group and the alkyl substituent. In an SN2 reaction, a nucleophile would attack the carbon atom bearing the bromine in a concerted step, leading to the displacement of the bromide ion. wikipedia.org The good leaving group ability of bromide is essential for both of these processes to proceed efficiently.

The relative leaving group abilities of common halides in nucleophilic substitution reactions are generally ordered as follows: I⁻ > Br⁻ > Cl⁻ > F⁻. pressbooks.pub This trend correlates with the acidity of their conjugate acids (HI > HBr > HCl > HF).

Table 1: Comparison of Halide Leaving Group Ability

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Basicity | Leaving Group Ability |

|---|---|---|---|---|

| I⁻ | HI | ~ -10 | Very Weak | Excellent |

| Br⁻ | HBr | ~ -9 | Weak | Good |

| Cl⁻ | HCl | ~ -7 | Moderate | Moderate |

Understanding the Reactivity Profile of the Ketone Carbonyl Group

The carbonyl group (C=O) is a dominant feature in the reactivity of this compound. The significant difference in electronegativity between the carbon and oxygen atoms results in a polarized double bond, with the oxygen atom bearing a partial negative charge (δ⁻) and the carbon atom a partial positive charge (δ⁺). khanacademy.orgncert.nic.in This polarization renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. ncert.nic.in

Ketones, in general, are less reactive towards nucleophilic addition than aldehydes. ncert.nic.in This reduced reactivity is attributed to two main factors: electronic effects and steric effects. quora.combrainkart.com Electronically, the two alkyl groups attached to the carbonyl carbon in a ketone are electron-donating. khanacademy.orgquora.com This inductive effect (+I) pushes electron density towards the carbonyl carbon, partially neutralizing its positive charge and making it less electrophilic. brainkart.comunacademy.com In this compound, the 1-methylcyclopentyl group and the bromomethyl group contribute to this effect.

The carbonyl group also influences the acidity of the α-hydrogens (hydrogens on the carbon adjacent to the carbonyl). The electron-withdrawing nature of the carbonyl group stabilizes the conjugate base (enolate) that forms upon deprotonation of an α-hydrogen. ncert.nic.in This acidity is a key factor in reactions such as α-halogenation. libretexts.org The presence of the bromine atom on the α-carbon in this compound is a result of such a reaction, likely proceeding through an enol or enolate intermediate. masterorganicchemistry.com

Steric and Electronic Effects of the 1-Methylcyclopentyl Substituent on Reaction Mechanisms

The 1-methylcyclopentyl group is a bulky substituent that exerts significant steric and electronic effects on the reactivity of this compound.

Steric Effects: Steric hindrance from the 1-methylcyclopentyl group can impede the approach of nucleophiles to the electrophilic centers of the molecule. brainkart.com In a potential SN2 reaction at the α-carbon, the bulky cyclopentyl ring would sterically hinder the backside attack of a nucleophile, potentially slowing down the reaction rate compared to a less substituted α-bromo ketone. Similarly, nucleophilic attack at the carbonyl carbon would also be subject to steric hindrance from this group. ncert.nic.in

Electronic Effects: The 1-methylcyclopentyl group, being an alkyl group, is electron-donating through the inductive effect. quora.com This effect, as mentioned earlier, reduces the electrophilicity of the carbonyl carbon. brainkart.comunacademy.com The methyl group attached to the cyclopentyl ring further enhances this electron-donating character. This can influence the rate of nucleophilic addition reactions at the carbonyl group.

The combination of these steric and electronic effects can influence the preferred reaction pathway. For instance, in reactions with a strong, sterically hindered base, elimination reactions (like E2) might be favored over substitution reactions to form an α,β-unsaturated ketone. libretexts.orgpressbooks.pub

Table 2: Influence of the 1-Methylcyclopentyl Group on Reactivity

| Feature | Steric Effect | Electronic Effect |

|---|---|---|

| SN2 at α-carbon | Hinders backside attack, decreasing the reaction rate. | Electron-donating, can slightly destabilize the transition state. |

| Nucleophilic addition at C=O | Hinders approach of nucleophile, decreasing the reaction rate. | Electron-donating, reduces electrophilicity of carbonyl carbon, decreasing reactivity. |

| Enolate formation | Can influence the regioselectivity of deprotonation if other α-hydrogens were present. | Electron-donating, slightly destabilizes the enolate. |

Transition State Analysis and Reaction Coordinate Studies

For an SN2 reaction , the transition state would involve the simultaneous formation of a bond with the incoming nucleophile and the breaking of the C-Br bond. This pentacoordinate transition state would have a trigonal bipyramidal geometry. The bulky 1-methylcyclopentyl group would increase the energy of this transition state due to steric strain, thus increasing the activation energy and slowing the reaction rate.

For an SN1 reaction , the rate-determining step is the formation of the carbocation intermediate. The transition state for this step involves the stretching and eventual breaking of the C-Br bond. The energy of this transition state is influenced by the stability of the forming carbocation. The adjacent carbonyl group can be electron-withdrawing, which would destabilize a neighboring carbocation.

In the case of enolate formation , the transition state involves the abstraction of an α-hydrogen by a base. The geometry of the transition state would be influenced by the need for the C-H bond to be aligned with the π-system of the carbonyl group for effective orbital overlap in the resulting enolate.

A reaction coordinate diagram for an SN2 reaction would show a single energy maximum corresponding to the transition state. For an SN1 reaction, the diagram would show two peaks, with the first, higher peak representing the transition state for carbocation formation. Elimination reactions would also have their characteristic transition states and reaction coordinate profiles, with the E2 mechanism having a single, concerted transition state.

Applications of 2 Bromo 1 1 Methylcyclopentyl Ethanone As a Key Synthetic Intermediate

Building Block for Complex Heterocyclic Compounds

The primary application of α-bromo ketones like 2-Bromo-1-(1-methylcyclopentyl)ethanone in synthetic chemistry is in the construction of heterocyclic ring systems. The electrophilic carbon bearing the bromine atom and the adjacent carbonyl group provide two reactive sites for cyclization reactions with a wide range of nucleophiles.

One of the most common applications of α-bromo ketones is in the Hantzsch thiazole (B1198619) synthesis . In this reaction, the α-bromo ketone is condensed with a thioamide to yield a thiazole ring, a core structure in many biologically active molecules. The reaction with this compound would proceed as follows:

Reaction with Thioamides: Condensation with various thioamides (e.g., thioformamide, thioacetamide) would lead to the formation of 2-substituted-4-(1-methylcyclopentyl)thiazoles. The 1-methylcyclopentyl group at the 4-position would impart significant lipophilicity to the resulting thiazole derivative.

Another important reaction is the Gabriel synthesis of α-amino ketones , which can then be used to form other heterocycles. The reaction of this compound with potassium phthalimide (B116566) would yield an intermediate that, upon hydrolysis, gives the corresponding α-amino ketone. This amino ketone can then be a precursor to various nitrogen-containing heterocycles like pyrazines or imidazoles.

The general reactivity of this compound in the synthesis of various heterocyclic systems is summarized in the table below.

| Heterocyclic System | Reactant | Resulting Core Structure |

| Thiazoles | Thioamides | 4-(1-methylcyclopentyl)thiazole |

| Imidazoles | Amidines | 2,4-disubstituted-5-(1-methylcyclopentyl)imidazole |

| Oxazoles | Amides | 2,5-disubstituted-4-(1-methylcyclopentyl)oxazole |

| Quinoxalines | o-Phenylenediamines | 2-(1-methylcyclopentylcarbonylmethyl)quinoxaline |

Precursor in the Synthesis of Advanced Pharmaceutical Intermediates

The utility of this compound extends to the synthesis of advanced pharmaceutical intermediates. The introduction of the 1-methylcyclopentyl motif can be of particular interest in drug design, as this group can enhance metabolic stability and modulate the pharmacokinetic profile of a drug candidate.

The α-bromo ketone functionality allows for the introduction of various pharmacophoric groups through nucleophilic substitution reactions. For instance, reaction with primary or secondary amines can lead to the formation of α-amino ketones, which are key intermediates for a variety of pharmaceutical agents.

A notable example is the potential synthesis of substituted cathinone (B1664624) derivatives. While there is no direct evidence of this compound being used for illicit drug synthesis, α-bromo ketones are a known class of precursors for synthetic cathinones. For legitimate pharmaceutical research, the reaction with various amines could yield novel compounds with potential therapeutic applications, for instance as central nervous system agents.

The following table summarizes some potential reactions of this compound to form pharmaceutical intermediates:

| Reactant | Product Type | Potential Therapeutic Area |

| Substituted anilines | α-Arylaminoketones | Kinase inhibitors |

| Piperazine derivatives | α-(Piperazin-1-yl)ketones | Antipsychotic agents |

| Thiols | α-Thioethers | Enzyme inhibitors |

| Azide salts | α-Azidoketones | Precursors for triazoles |

The versatility of these reactions underscores the importance of this compound as a precursor for generating libraries of compounds for drug discovery programs.

Utilization in the Construction of Specialty Organic Chemicals and Materials

Beyond pharmaceuticals, this compound can be employed in the synthesis of specialty organic chemicals and materials. The reactive nature of the α-bromo ketone moiety allows for its incorporation into larger molecular frameworks, leading to materials with tailored properties.

For example, the reaction of this compound with catechols or other di-hydroxy aromatic compounds can lead to the formation of benzofuran (B130515) derivatives. These structures are present in various natural products and have applications in the fragrance and electronics industries.

Furthermore, the ketone functionality can be used as a handle for further chemical modifications. For instance, a Wittig reaction on the ketone would allow for the introduction of a carbon-carbon double bond, leading to the formation of functionalized alkenes. These alkenes could then be used as monomers for polymerization or as building blocks for more complex supramolecular structures.

The potential applications in specialty chemicals are diverse and can be categorized as follows:

Flavors and Fragrances: The 1-methylcyclopentyl group can impart unique organoleptic properties to molecules, making derivatives of this compound interesting targets for the flavor and fragrance industry.

Polymer Chemistry: The compound can be used to synthesize functionalized monomers for the production of specialty polymers with specific thermal or optical properties.

Photochemical Applications: The carbonyl group in the derivatives of this compound can act as a chromophore, making them potentially useful in the development of photoactive materials.

Derivatization Strategies for the Creation of Novel Chemical Entities

The chemical reactivity of this compound allows for a multitude of derivatization strategies, enabling the creation of novel chemical entities with diverse functionalities. These strategies can be broadly classified based on the reactive site of the molecule.

Reactions at the α-Carbon:

The bromine atom at the α-position is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for a wide range of substitution reactions.

| Nucleophile | Reaction Product |

| Alcohols/Phenols | α-Alkoxy/α-Aryloxy ketones |

| Carboxylates | α-Acyloxy ketones |

| Cyanide | α-Cyano ketones |

| Enolates | 1,4-Dicarbonyl compounds |

Reactions at the Carbonyl Group:

The carbonyl group can undergo a variety of classical ketone reactions, leading to a diverse set of derivatives.

| Reagent | Reaction Type | Product |

| Sodium borohydride (B1222165) | Reduction | 2-Bromo-1-(1-methylcyclopentyl)ethanol |

| Grignard reagents | Nucleophilic addition | Tertiary alcohols |

| Wittig reagents | Olefination | Substituted alkenes |

| Hydrazine | Wolff-Kishner reduction | Bromoethyl(1-methylcyclopentyl)methane |

These derivatization strategies highlight the synthetic flexibility offered by this compound, making it a valuable starting material for the exploration of new chemical space in various fields of research and development.

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integration, and coupling patterns in ¹H NMR, and the chemical shifts in ¹³C NMR, a complete structural assignment of 2-Bromo-1-(1-methylcyclopentyl)ethanone can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different chemical environments of hydrogen atoms. The introduction of an electronegative bromine atom significantly influences the chemical shifts of nearby protons, causing them to appear further downfield (at a higher ppm value) compared to their non-brominated precursor, 1-(1-methylcyclopentyl)ethanone. The protons on the carbon bearing the bromine atom (the α-carbon) are expected to be the most deshielded.

Predicted ¹H NMR Data:

Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group on the cyclopentyl ring. Its position would be shifted slightly downfield from a typical methyl group due to the proximity of the carbonyl group.

Cyclopentyl Protons (-CH₂-): A series of complex multiplets for the eight protons on the four methylene (B1212753) groups of the cyclopentyl ring. The protons on the carbons adjacent to the quaternary carbon will have distinct chemical shifts from those further away.

Bromomethyl Protons (-CH₂Br): A singlet corresponding to the two protons on the carbon attached to the bromine atom. This signal is expected to be significantly downfield due to the deshielding effects of both the adjacent carbonyl group and the bromine atom.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂Br | ~4.0 - 4.5 | Singlet (s) | 2H |

| Cyclopentyl -CH₂- (various) | ~1.5 - 2.2 | Multiplets (m) | 8H |

| Cyclopentyl -CH₃ | ~1.2 - 1.4 | Singlet (s) | 3H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear significantly downfield.

Bromomethyl Carbon (-CH₂Br): The carbon directly attached to the bromine will be found at a characteristic downfield position.

Quaternary Carbon (C-CH₃): The carbon atom in the cyclopentyl ring bonded to the methyl group and the acetyl group.

Cyclopentyl Carbons (-CH₂-): Multiple signals for the methylene carbons of the cyclopentyl ring.

Methyl Carbon (-CH₃): The carbon of the methyl group attached to the ring.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~195 - 205 |

| Quaternary Cyclopentyl C | ~50 - 60 |

| -CH₂Br | ~35 - 45 |

| Cyclopentyl -CH₂- (various) | ~20 - 40 |

| Cyclopentyl -CH₃ | ~20 - 30 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and obtain information about the structure through analysis of fragmentation patterns. For this compound (C₈H₁₃BrO), the presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass-to-charge (m/z) units (M+ and M+2).

The molecular weight of the compound is 204.02 g/mol (for ⁷⁹Br) and 206.02 g/mol (for ⁸¹Br).

Expected Fragmentation Pattern: A primary fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon.

Loss of the bromomethyl radical (•CH₂Br): This would result in the formation of the 1-methylcyclopentylcarbonyl cation.

Loss of the 1-methylcyclopentyl radical: This would lead to the formation of the bromoacetyl cation.

McLafferty Rearrangement: While possible, this is less likely in this specific structure due to the nature of the cyclopentyl ring.

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 204/206 | [C₈H₁₃BrO]⁺ | Molecular ion peaks (M⁺, M⁺+2) |

| 121/123 | [BrC(=O)CH₂]⁺ | From cleavage of the C-C bond between the carbonyl and the cyclopentyl ring |

| 111 | [C₇H₁₁O]⁺ | From loss of •Br |

| 83 | [C₆H₁₁]⁺ | 1-methylcyclopentyl cation from alpha-cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

For this compound, the most prominent absorption bands would be:

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group. The presence of the α-bromo substituent typically shifts this absorption to a slightly higher wavenumber compared to a simple alkyl ketone.

C-H Stretch: Absorptions corresponding to the stretching of sp³ C-H bonds in the methyl and cyclopentyl groups.

C-Br Stretch: A weaker absorption in the fingerprint region of the spectrum.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H (sp³) | 2850 - 3000 | Medium to Strong |

| C=O (Ketone) | 1715 - 1735 | Strong, Sharp |

| C-Br | 500 - 650 | Weak to Medium |

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute arrangement of atoms in space (stereochemistry). This technique is contingent upon the ability to grow a suitable single crystal of the compound.

As of the current body of research, no publicly available crystal structure for this compound has been reported. If a crystalline sample were obtained and analyzed, this technique could provide unequivocal proof of the molecular structure. It would precisely define the conformation of the cyclopentyl ring and the spatial relationship between the methyl group, the bromoacetyl group, and the ring itself. For chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry. However, since the parent molecule is achiral, this specific application would not be relevant unless chiral centers are introduced.

Computational and Theoretical Approaches to 2 Bromo 1 1 Methylcyclopentyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. mdpi.comresearchgate.net These methods can accurately predict molecular geometries, orbital energies, and the distribution of electron density, which are fundamental to understanding chemical reactivity. researchgate.net

For 2-Bromo-1-(1-methylcyclopentyl)ethanone, DFT calculations can be employed to determine key electronic properties. The calculated distribution of charge would likely indicate a partial positive charge on the carbon atom bonded to the bromine, making it susceptible to nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial reactivity descriptors. d-nb.info The HOMO-LUMO gap provides an estimation of the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity.

Reactivity indices derived from conceptual DFT, such as electronegativity, hardness, softness, and Fukui functions, can offer a more nuanced prediction of reactive sites. researchgate.netd-nb.infonih.gov The Fukui function, for instance, can identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, these calculations would likely highlight the carbonyl carbon and the α-carbon bearing the bromine as primary sites for nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 eV | Indicates kinetic stability. |

| Dipole Moment | 2.8 D | Reflects the overall polarity of the molecule. |

| Mulliken Charge on Cα | +0.15 e | Partial positive charge on the carbon bonded to bromine. |

| Mulliken Charge on C=O | +0.45 e | Partial positive charge on the carbonyl carbon. |

Molecular Modeling and Dynamics Simulations for Conformational Studies

The cyclopentyl ring and the flexible ethylone (B12757671) side chain in this compound allow for a range of possible three-dimensional arrangements, or conformations. Molecular modeling and dynamics simulations are essential tools for exploring this conformational landscape. nih.govnih.gov

Conformational searches can be performed using various algorithms, such as systematic searches or stochastic methods like Monte Carlo. frontiersin.orgnih.govresearchgate.net These methods help identify low-energy conformers that are likely to be populated at room temperature. For this molecule, key conformational variables would include the puckering of the cyclopentane (B165970) ring and the dihedral angles of the bromoethanone side chain.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.govmdpi.com By simulating the motion of atoms according to the principles of classical mechanics, MD can reveal the flexibility of the molecule and the transitions between different conformations. biorxiv.org For this compound, an MD simulation could show how the cyclopentane ring puckers and how the side chain rotates, providing insight into the molecule's accessible shapes.

Table 2: Hypothetical Low-Energy Conformers of this compound from a Conformational Search

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C=O) | Cyclopentane Pucker |

| 1 | 0.00 | 120° | Envelope |

| 2 | 0.75 | -115° | Twist |

| 3 | 1.20 | 60° | Envelope |

| 4 | 1.85 | -65° | Twist |

Prediction of Reaction Pathways, Intermediates, and Transition State Geometries

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions. rsc.org This allows for the prediction of reaction pathways, the identification of intermediates, and the characterization of transition state geometries. For this compound, a common reaction would be a nucleophilic substitution at the α-carbon. up.ac.zaup.ac.zaacs.org

DFT calculations can be used to model the reaction pathway of, for example, an SN2 reaction with a nucleophile. stanford.eduyoutube.com By calculating the energy of the system as the nucleophile approaches and the bromide leaves, a reaction coordinate diagram can be constructed. This diagram would reveal the activation energy of the reaction, which is the energy of the transition state relative to the reactants. The geometry of the transition state, a key determinant of reactivity, can also be precisely calculated. stanford.edu

These calculations can also investigate competing reaction pathways. For α-haloketones, other potential reactions could include elimination or rearrangements. up.ac.za By comparing the activation energies of these different pathways, a prediction can be made about which reaction is most likely to occur under a given set of conditions.

Table 3: Hypothetical Calculated Energies for the SN2 Reaction of this compound with a Nucleophile (e.g., Cl⁻)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.00 | Isolated this compound and Cl⁻. |

| Transition State | +15.2 | The highest energy point on the reaction pathway. |

| Products | -10.5 | The final products of the substitution reaction. |

In Silico Design and Screening of Related Compounds

The computational tools used to study this compound can also be applied to the in silico design and screening of related compounds with desired properties. researchgate.netwikipedia.org This is a cornerstone of modern drug discovery and materials science.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural or physicochemical properties of a series of related compounds with their biological activity or other properties. mdpi.comnih.govresearchgate.net By building a QSAR model based on derivatives of this compound, it would be possible to predict the activity of new, unsynthesized compounds. cimap.res.in

Virtual screening is another powerful technique where large libraries of virtual compounds can be computationally evaluated for their potential to interact with a biological target. nih.govmmsl.cz This can be done through methods like molecular docking, which predicts the binding mode and affinity of a small molecule to a protein's active site. mmsl.cz By using the structure of this compound as a starting point, new derivatives could be designed and then virtually screened to identify those with the highest predicted affinity for a particular target. acs.orgfrontiersin.org

Table 4: Hypothetical QSAR Model for a Series of this compound Derivatives

| Descriptor | Coefficient | Importance |

| logP (Lipophilicity) | +0.5 | Increased lipophilicity correlates with higher activity. |

| LUMO Energy | -1.2 | Lower LUMO energy (higher electrophilicity) correlates with higher activity. |

| Molecular Volume | -0.2 | Smaller molecular volume is slightly favored for activity. |

Future Directions and Emerging Research Avenues

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The traditional synthesis of α-bromo ketones often relies on the use of elemental bromine, a reagent associated with significant health and environmental hazards. dissertationtopic.netmasterorganicchemistry.com Modern chemical synthesis increasingly prioritizes green and sustainable practices, moving away from toxic reagents and harsh reaction conditions. Future research concerning the synthesis of 2-Bromo-1-(1-methylcyclopentyl)ethanone will likely concentrate on developing and optimizing eco-friendly protocols that offer high yields, selectivity, and operational safety.

Key research directions include:

Solid-Supported Reagents and Catalysts: The use of reagents like N-bromosuccinimide (NBS) in conjunction with solid catalysts such as silica (B1680970) gel presents a safer and more manageable alternative to liquid bromine. researchgate.net Investigating these solid-phase approaches for the bromination of 1-(1-methylcyclopentyl)ethanone could lead to cleaner reactions with easier product purification.

Oxidative Bromination Systems: One-pot methods that generate the brominating species in situ are highly desirable. Systems employing ammonium (B1175870) bromide with an oxidant like Oxone, or the environmentally benign hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system, avoid the direct handling of bromine and often use water as a solvent. rsc.orgresearchgate.net Adapting these methods could provide a sustainable pathway to the target compound.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under exceptionally mild conditions. dissertationtopic.net Research into the synthesis of this compound could explore the photocatalytic ring-opening of a corresponding epoxide in the presence of a bromide source, offering a novel and energy-efficient synthetic route.

| Methodology | Bromine Source | Key Advantages | Potential Research Focus |

|---|---|---|---|

| Solid-Phase Bromination | N-Bromosuccinimide (NBS) | Enhanced safety, ease of handling, simplified purification. researchgate.net | Optimization of catalyst (e.g., silica gel) and reaction conditions. |

| In Situ Oxidative Bromination | NH₄Br/Oxone or H₂O₂/HBr | Avoids use of elemental bromine, often uses greener solvents. rsc.orgresearchgate.net | Substrate scope extension and yield optimization for the specific ketone. |

| Visible-Light Photoredox Catalysis | KBr or CBr₄ from a precursor | Mild, ambient temperature conditions, high functional group tolerance. dissertationtopic.net | Development of a suitable epoxide precursor and optimization of photocatalyst. |

Exploration of Asymmetric Synthesis and Stereocontrol in Reactions Involving the Compound

While this compound itself is achiral, its synthetic transformations can generate new stereocenters, making stereocontrol a critical area for future investigation. The development of asymmetric reactions using this compound as a substrate would provide access to a wide range of enantiomerically pure molecules, which are of paramount importance in medicinal chemistry and materials science.

Promising areas of exploration include:

Stereoconvergent Cross-Coupling Reactions: A significant breakthrough in the chemistry of α-bromo ketones has been the development of stereoconvergent coupling reactions. Future work could focus on nickel-catalyzed Negishi cross-couplings of racemic α-bromo ketones with organozinc reagents in the presence of a chiral ligand. nih.gov Applying this methodology to this compound could allow for the synthesis of α-aryl ketones with a newly formed tertiary stereocenter in high enantiomeric excess.

Organocatalytic Transformations: Asymmetric organocatalysis has been successfully used for the enantioselective α-bromination of ketones and aldehydes. rsc.orgnih.gov Although the target compound is already brominated, related organocatalytic strategies could be developed for its subsequent reactions. For instance, the enamine-based activation of the ketone could be exploited for stereoselective additions to the carbonyl group or reactions at the α-position following debromination.

Substrate-Controlled Diastereoselective Reactions: The bulky 1-methylcyclopentyl group can exert significant steric influence on the trajectory of incoming reagents. Future studies should investigate how this steric hindrance can be exploited to control the diastereoselectivity of reactions such as nucleophilic addition to the carbonyl group or the formation of enolates and their subsequent reactions.

| Asymmetric Strategy | Potential Reaction | Resulting Chiral Product Type | Key Enabling Technology |

|---|---|---|---|

| Stereoconvergent Cross-Coupling | Reaction with an arylzinc reagent | Enantioenriched α-aryl-α-(1-methylcyclopentyl) ketone | Nickel catalyst with a chiral ligand. nih.gov |

| Diastereoselective Nucleophilic Addition | Reduction of the carbonyl (e.g., with a chiral reducing agent) | Diastereomerically enriched bromohydrin | Chiral catalysts or reagents. |

| Asymmetric Alkylation | Reaction of the corresponding enolate with an electrophile | α-alkylated ketone with a new stereocenter | Chiral phase-transfer catalysts or chiral auxiliaries. |

Investigation of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalysts is crucial for unlocking new reaction pathways and improving the efficiency of existing ones. For a versatile substrate like this compound, future research into advanced catalytic systems could significantly enhance its synthetic utility.

Future catalytic research could focus on:

Photoredox and Dual Catalysis: Beyond its role in synthesis, photoredox catalysis can be combined with other catalytic modes. A dual catalysis system merging photoredox with organocatalysis could enable the enantioselective α-alkylation of aldehydes using this compound as a source of a ketonyl radical. scispace.com This would allow for the formation of complex molecules under exceptionally mild conditions.

Transition Metal Catalysis for C-C and C-Heteroatom Bond Formation: While nickel catalysis is promising for cross-coupling, other transition metals like palladium, copper, and iron should be investigated. nih.gov These catalysts could mediate a variety of transformations, including Sonogashira, Heck, and Buchwald-Hartwig type couplings, to form C-C, C-N, and C-O bonds, respectively. Gold-catalyzed reactions, such as the hydration of haloalkynes, also point towards novel transformations for related substrates. organic-chemistry.org

Organocatalysis for Enantioselective Halogenation: The development of highly efficient organocatalysts, such as C₂-symmetric diphenylpyrrolidine or imidazolidine (B613845) derivatives, has enabled the synthesis of α-bromo aldehydes and ketones with excellent enantioselectivity. rsc.orgresearchgate.net Future research could design catalysts tailored to accommodate the steric bulk of the 1-methylcyclopentyl group in precursor molecules, enabling an asymmetric synthesis of the title compound or its analogues.

Expanding the Scope of Applications in Emerging Areas of Organic Chemistry and Materials Science

The ultimate goal of studying a synthetic building block is to apply it in the creation of functional molecules and materials. The unique structural features of this compound make it an attractive starting point for explorations in diverse scientific fields.

Potential future applications include:

Medicinal Chemistry and Agrochemicals: α-Halo ketones are pivotal intermediates in the synthesis of a wide array of nitrogen-, sulfur-, and oxygen-containing heterocycles, many of which form the core of pharmacologically active compounds. nih.govnih.gov this compound could serve as a precursor to novel imidazoles, thiazoles, or oxazoles. The 1-methylcyclopentyl motif could impart unique properties such as increased lipophilicity or metabolic stability to the final drug candidates. Furthermore, its conversion to α-amino ketones provides a direct route to scaffolds of known pharmaceutical importance. nih.gov

Synthesis of Complex Natural Products: As a versatile intermediate, this compound can be transformed into other useful synthons, such as α,β-unsaturated ketones, through base-induced dehydrobromination. libretexts.org These conjugated systems are common features in natural products and are substrates for a variety of synthetic transformations, including Michael additions and Diels-Alder reactions.

Materials Science: The incorporation of bulky, non-planar aliphatic groups can significantly influence the physical properties of materials. The 1-methylcyclopentyl group could be integrated into polymer backbones or liquid crystal structures. Future research could explore the synthesis of monomers derived from this compound and investigate how the steric and conformational properties of this moiety affect the thermal, mechanical, and optical properties of the resulting materials.

| Compound Name |

|---|

| This compound |

| 1-(1-methylcyclopentyl)ethanone |

| N-bromosuccinimide (NBS) |

| Ammonium bromide |

| Oxone |

| Hydrogen peroxide |

| Hydrobromic acid |

| 2-bromo-2-methylcyclohexanone |

| 2-methyl-2-cyclohexenone |

| Dibromoacetaldehyde |

| Bromoacetone |

| 1,1,1-tribromoacetone |

| alpha-bromoacetophenone |

| 2-Bromo-1-(4-methoxyphenyl)ethanone |

| 4-methoxyacetophenone |

| Cupric bromide |

| 2-Bromo-1-(2-thienyl)-1-ethanone |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-1-(1-methylcyclopentyl)ethanone, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via bromination of the parent ketone. For example, bromine (Br₂) in chloroform (CHCl₃) at room temperature is a common approach. After 30 minutes, the mixture is washed with NaHCO₃ and sodium thiosulfate to remove excess Br₂, followed by drying (Na₂SO₄) and recrystallization from diethyl ether (Et₂O) to achieve ~85% yield .

- Optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of ketone to Br₂) and solvent polarity (e.g., dichloromethane for faster kinetics) can enhance efficiency. Monitoring reaction progress via TLC or GC-MS ensures minimal side-product formation.

Q. What purification techniques are recommended for isolating this compound?

- Recrystallization using Et₂O or hexane/ethyl acetate mixtures is effective due to the compound’s moderate polarity . Column chromatography (silica gel, 5% ethyl acetate/hexane) may resolve impurities from incomplete bromination.

Q. How should this compound be stored to maintain stability?

- Store at –20°C under inert atmosphere (argon/nitrogen) to prevent degradation via hydrolysis or oxidation. Use amber vials to avoid photolytic decomposition .

Q. What spectroscopic methods are critical for characterizing this compound?